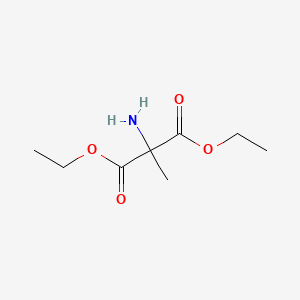

1,3-Diethyl 2-amino-2-methylpropanedioate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO4 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

diethyl 2-amino-2-methylpropanedioate |

InChI |

InChI=1S/C8H15NO4/c1-4-12-6(10)8(3,9)7(11)13-5-2/h4-5,9H2,1-3H3 |

InChI Key |

IPROINJJJLRTQV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(C(=O)OCC)N |

Origin of Product |

United States |

Structural Context Within Substituted Propanedioate Esters

1,3-Diethyl 2-amino-2-methylpropanedioate belongs to the class of organic compounds known as substituted propanedioate esters, commonly referred to as malonic esters. atamanchemicals.com The foundational structure is propanedioic acid (malonic acid), a dicarboxylic acid with two carboxylic acid groups. atamanchemicals.com In 1,3-Diethyl 2-amino-2-methylpropanedioate, the acidic protons of both carboxylic acid groups are replaced by ethyl groups, forming a diethyl ester.

The central carbon atom (C2) of the propanedioate backbone is distinguished by the presence of both an amino (-NH2) group and a methyl (-CH3) group. This substitution pattern is crucial as it defines the compound's reactivity and steric environment. Unlike its parent compound, diethyl malonate, which has two acidic protons on the central carbon, 1,3-Diethyl 2-amino-2-methylpropanedioate lacks this feature, which alters its application in traditional malonic ester synthesis pathways that rely on the formation of an enolate at this position. ucalgary.ca

| Property | Value |

|---|---|

| Molecular Formula | C8H15NO4 |

| Molecular Weight | 189.21 g/mol |

| IUPAC Name | diethyl 2-amino-2-methylpropanedioate |

| Synonyms | Diethyl 2-amino-2-methylmalonate |

Significance As a Building Block in Organic Synthesis

Substituted malonic esters are fundamental building blocks in organic synthesis, prized for their utility in forming new carbon-carbon bonds. askfilo.com Diethyl malonate and its derivatives are key reagents in the malonic ester synthesis, a process that typically involves alkylation of the central carbon followed by hydrolysis and decarboxylation to produce substituted carboxylic acids. ucalgary.ca

While the specific compound 1,3-Diethyl 2-amino-2-methylpropanedioate lacks the acidic alpha-hydrogen necessary for direct alkylation via enolate formation, its structure makes it a valuable precursor for synthesizing α-amino acids, particularly α-methylated amino acids. The presence of the amino group and the quaternary carbon center are significant features for building complex nitrogen-containing molecules. For instance, the related compound, diethyl aminomalonate, serves as an intermediate where the amino group can be acylated, followed by alkylation. orgsyn.org

The ester groups can be hydrolyzed to form the corresponding dicarboxylic acid, which can then undergo decarboxylation (loss of CO2) under heat to yield a substituted amino acid. ucalgary.ca This pathway makes the compound a synthon for α-amino acid derivatives, which are of considerable interest in medicinal chemistry and materials science.

Overview of Research Trajectories and Academic Relevance

Direct Synthetic Routes: Exploration and Optimization

Direct methods for the synthesis of 1,3-diethyl 2-amino-2-methylpropanedioate focus on introducing the critical amino and methyl groups to a propanedioate backbone in a highly efficient manner.

Amination Strategies on Substituted Propanedioates

A primary direct route involves the introduction of a nitrogen-containing functional group onto an already methylated malonate precursor, such as diethyl 2-methylpropanedioate. While direct amination of the C-H bond at the alpha position is challenging, a common and effective strategy involves nitrosation followed by reduction.

This two-step sequence first treats diethyl 2-methylpropanedioate with a nitrosating agent, like sodium nitrite (B80452) in acetic acid, to form diethyl 2-methyl-2-nitrosopropanedioate. This intermediate is then reduced to the target amine. Various reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) or chemical reductants. This method provides a reliable pathway to install the amino group directly at the substituted C2 position.

Malonic Ester Synthesis Variants

The malonic ester synthesis is a classic and versatile method for preparing substituted carboxylic acids and their derivatives. wikipedia.org A key variation, the acetamidomalonate synthesis, is particularly well-suited for producing α-amino acids and their esters. pearson.comlibretexts.org This method utilizes diethyl 2-acetamidopropanedioate (diethyl acetamidomalonate) as the starting material.

The synthesis involves two main steps to arrive at the protected precursor of the target compound:

Deprotonation: The α-carbon of diethyl acetamidomalonate is acidic due to the influence of the two adjacent ester carbonyl groups and the acetamido group. Treatment with a suitable base, such as sodium ethoxide (NaOEt) in ethanol, generates a stable enolate anion. pearson.com

Alkylation: The resulting nucleophilic enolate is then reacted with a methylating agent, typically an alkyl halide like methyl iodide (CH₃I) or dimethyl sulfate. The enolate displaces the halide in an Sₙ2 reaction to form the C-C bond, yielding diethyl 2-acetamido-2-methylpropanedioate. wikipedia.org

The final step to obtain the free amine is a deprotection, which is discussed in section 2.2.2. This variant is highly effective because the acetamido group serves as a protected form of the amine, preventing unwanted side reactions during the alkylation step. pearson.com

| Step | Reagents | Purpose | Typical Product | Reported Yield |

|---|---|---|---|---|

| Deprotonation | Sodium Ethoxide (NaOEt) in Ethanol | Generate enolate anion | Sodium salt of diethyl acetamidomalonate | - |

| Alkylation | Methyl Iodide (CH₃I) or Benzyl (B1604629) Chloride | Introduce alkyl group at C2 | Diethyl 2-acetamido-2-methylpropanedioate or Diethyl 2-acetamido-2-benzylpropanedioate | ~65% for Phenylalanine synthesis wikipedia.org |

Indirect Synthesis via Precursors and Post-Synthetic Modification

Indirect routes construct the target molecule by first synthesizing a stable, functionalized intermediate that is subsequently converted to 1,3-diethyl 2-amino-2-methylpropanedioate.

Derivatization from Related Propanedioate Scaffolds

This approach relies on synthesizing a propanedioate with a suitable leaving group or a protected amino group at the C2 position, which is then transformed into the final product.

From Brominated Analogs : A common strategy involves the synthesis of diethyl 2-bromo-2-methylpropanedioate. This precursor can be prepared by brominating diethyl 2-methylpropanedioate. The resulting α-bromo ester is a versatile electrophile. The amino group can then be introduced via nucleophilic substitution. A prominent example of this is the Gabriel synthesis, where potassium phthalimide (B116566) is used as the nitrogen source. libretexts.org The phthalimide anion displaces the bromide, and subsequent hydrolysis yields the primary amine.

From Acetamido Analogs : As introduced in section 2.1.2, diethyl 2-acetamido-2-methylpropanedioate is a key intermediate. Its synthesis typically starts from the more readily available diethyl acetamidomalonate. chemicalbook.comorgsyn.org The synthesis of diethyl acetamidomalonate itself can be achieved by the reduction of diethyl isonitrosomalonate in a mixture of acetic acid and acetic anhydride. wikipedia.org The isonitroso precursor is formed by reacting diethyl malonate with sodium nitrite. quora.com This well-established route provides high yields of the necessary acetamido precursor. orgsyn.org

Transformation of Amido-Propanedioates to Free Amines

The final and critical step in many indirect syntheses is the deprotection of the amino group. Starting from diethyl 2-acetamido-2-methylpropanedioate, the acetyl protecting group must be removed to furnish the free amine.

This transformation is typically achieved through hydrolysis under either acidic or basic conditions.

Acidic Hydrolysis : Refluxing the acetamido compound with an aqueous acid, such as hydrochloric acid (HCl), effectively cleaves the amide bond.

Basic Hydrolysis : Alternatively, treatment with an aqueous base like sodium hydroxide (B78521) (NaOH), followed by an acidic workup, can also be used.

A significant challenge in this step is the potential for simultaneous hydrolysis of the ethyl ester groups to carboxylic acids. Careful control of reaction conditions (temperature, reaction time, and reagent concentration) is necessary to achieve selective deprotection of the amide without significantly affecting the ester functionalities. Often, the reaction results in the formation of the corresponding α-amino acid after full hydrolysis and decarboxylation, especially upon heating. wikipedia.org

Strategies for Introducing the Amino Moiety at the C2 Position

Several distinct strategies exist for installing the crucial amino group at the C2 position of the diethyl propanedioate scaffold.

Substitution of a Halogen : This involves preparing an α-halo-α-methyl malonic ester, such as diethyl 2-bromo-2-methylpropanedioate. The halogen serves as an excellent leaving group for Sₙ2 displacement by various nitrogen nucleophiles, including ammonia (B1221849), azide (B81097) followed by reduction, or protected amine equivalents like potassium phthalimide (Gabriel synthesis). libretexts.org

Reduction of a Nitroso or Oximino Group : Diethyl 2-methylpropanedioate can be treated with a nitrosating agent to form a C-nitroso compound. This group can then be readily reduced to the primary amine using methods like catalytic hydrogenation. A similar approach involves the reduction of an oxime (isonitroso) derivative, which is a common pathway for synthesizing diethyl aminomalonate from diethyl malonate. wikipedia.org

Alkylation of a Protected Aminomalonate : This is arguably one of the most widely used methods. It begins with a malonic ester that already contains a protected amino group at the C2 position, most commonly diethyl 2-acetamidopropanedioate. This compound is deprotonated and then alkylated with a methyl source. pearson.comwikipedia.org This sequence builds the carbon skeleton while the amine is shielded from unwanted reactions. The final step is the deprotection of the acetamido group.

| Strategy | Key Precursor | Key Transformation | Advantages | Challenges |

|---|---|---|---|---|

| Substitution | Diethyl 2-bromo-2-methylpropanedioate | Sₙ2 with N-nucleophile | Well-established reactions (e.g., Gabriel) | Requires synthesis of halogenated precursor |

| Reduction | Diethyl 2-methyl-2-nitrosopropanedioate | Reduction of N=O to NH₂ | Direct functionalization of methylated substrate | Use of potentially hazardous reagents |

| Alkylation | Diethyl 2-acetamidopropanedioate | Deprotonation followed by methylation | High yields, good control, common method | Multi-step process including final deprotection |

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In the context of synthesizing 1,3-diethyl 2-amino-2-methylpropanedioate, several green chemistry principles can be applied to enhance the sustainability of the process.

Atom Economy: Catalytic methods are inherently more atom-economical than those using stoichiometric chiral auxiliaries, as the latter requires additional steps for attachment and removal, generating more waste. rsc.org

Use of Safer Solvents and Reagents: Traditional organic solvents can be replaced with greener alternatives such as water, ethanol, or 2-methyltetrahydrofuran. d-nb.inforesearchgate.net For example, some phase-transfer catalysis reactions can be performed in biphasic systems with water, reducing the reliance on volatile organic compounds. mdpi.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts that operate under mild conditions is a key aspect of green chemistry. organic-chemistry.org Photochemical methods, which use light to drive reactions, can also be more energy-efficient than thermally driven processes. nih.gov

Catalysis: As discussed, the use of catalysts (including biocatalysts, organocatalysts, and metal catalysts) is preferred over stoichiometric reagents. Catalysts can be used in small amounts and can often be recycled and reused, minimizing waste. mdpi.com

Reduction of Derivatives: Methodologies that avoid protecting groups and the attachment/detachment of chiral auxiliaries are more streamlined and generate less waste. Direct enantioselective catalysis is therefore a more "green" approach. d-nb.info

The application of these principles can lead to more environmentally benign and economically viable routes for the synthesis of 1,3-diethyl 2-amino-2-methylpropanedioate and other valuable chiral compounds.

Reactions Involving the Amine Functional Group

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a center for various chemical modifications. chemguide.co.uk

The nitrogen atom in 1,3-diethyl 2-amino-2-methylpropanedioate possesses an active lone pair of electrons, rendering it nucleophilic. chemguide.co.uk This inherent nucleophilicity allows it to attack electron-deficient centers. For instance, it can react with aldehydes and ketones in nucleophilic addition reactions. The initial step involves the attack of the amine's lone pair on the electrophilic carbonyl carbon. youtube.comlibretexts.org This process is foundational to the formation of various nitrogen-containing derivatives.

The rate of these addition reactions, particularly in the context of imine formation, is often pH-dependent. A weakly acidic medium (pH around 4-5) is typically optimal, as it provides enough acid to protonate the hydroxyl group in the intermediate, facilitating its elimination as water, but not so much acid that it protonates the amine reactant, rendering it non-nucleophilic. libretexts.orglumenlearning.com

Imines: The reaction of 1,3-diethyl 2-amino-2-methylpropanedioate with aldehydes or ketones, under appropriate pH control, leads to the formation of imines, also known as Schiff bases. lumenlearning.commasterorganicchemistry.com The mechanism begins with the nucleophilic addition of the primary amine to the carbonyl group, forming a tetrahedral intermediate. This is followed by proton transfer and the acid-catalyzed elimination of a water molecule to yield the final imine product, which contains a carbon-nitrogen double bond. youtube.comlibretexts.org

Amides: Amide derivatives can be readily synthesized from 1,3-diethyl 2-amino-2-methylpropanedioate through reactions with acylating agents. Acyl chlorides and acid anhydrides are common reagents for this transformation. chemguide.co.uk The reaction with an acyl chloride, for example, is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion and the formation of an amide bond. This reaction is often vigorous and may require cooling. Similarly, acid anhydrides react, albeit typically more slowly, to yield the corresponding N-acylated product. chemguide.co.uk The formation of amide bonds can also be achieved by reacting the amine with a carboxylic acid in the presence of a coupling agent or via the aminolysis of an ester. nih.govlibretexts.org

Alkylation: The amine group can undergo nucleophilic substitution reactions with alkyl halides. chemguide.co.uk This reaction can lead to a mixture of secondary and tertiary amines, as the initially formed secondary amine can react further with the alkyl halide. chemguide.co.uk Controlling the stoichiometry and reaction conditions is crucial to favor mono-alkylation. This reactivity is analogous to that of diethyl aminomalonate, which can be N-acylated and subsequently alkylated in various synthetic procedures. orgsyn.org

Acylation: As mentioned previously, acylation is a key method for functionalizing the amine group. N-acylated derivatives, such as diethyl acetamidomalonate, are important intermediates in the synthesis of amino acids. wikipedia.orgwikipedia.org The acylation of the amine group in 1,3-diethyl 2-amino-2-methylpropanedioate would produce N-acyl derivatives, which can be valuable for further synthetic modifications or for analytical purposes, such as creating derivatives for chromatographic analysis. The C-acylation of related compounds like diethyl malonate has been achieved using acid chlorides in the presence of magnesium chloride and a tertiary amine base. lookchem.com

| Functionalization Reaction | Reagent Type | Product Type | Notes |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | Can lead to mixtures of products. chemguide.co.uk |

| Acylation | Acyl Chloride (RCOCl) | N-Acyl Derivative (Amide) | Typically a rapid, exothermic reaction. |

| Acylation | Acid Anhydride ((RCO)₂O) | N-Acyl Derivative (Amide) | Slower than with acyl chlorides, may require heat. chemguide.co.uk |

| Imine Formation | Aldehyde/Ketone (R₂C=O) | Imine (Schiff Base) | Acid-catalyzed and reversible. libretexts.orglumenlearning.com |

Reactions of the Ester Functional Groups

The two ethyl ester groups in 1,3-diethyl 2-amino-2-methylpropanedioate are susceptible to reactions typical of carboxylic acid esters, including hydrolysis, transesterification, and condensation reactions.

Saponification: Saponification is the hydrolysis of the esters under basic conditions, typically using a strong base like sodium hydroxide, to yield the corresponding carboxylate salts and ethanol. The hydrolysis of diethyl malonate produces malonic acid and ethanol. nih.gov Kinetic studies on the saponification of various diesters, such as diethyl adipate, have been conducted. umich.eduresearchgate.net These reactions are typically second-order, consecutive reactions. umich.edu The rate of saponification for the first ester group is generally different from that of the second. The kinetics of saponification for 1,3-diethyl 2-amino-2-methylpropanedioate would likely follow a similar pattern.

| Reaction | Catalyst/Reagent | Key Kinetic Findings (for related diesters) | Reference |

| Transesterification | Methoxide/Methanol | First order in malonate, first order in methoxide. | acs.org |

| Saponification | Sodium Hydroxide | Second-order, irreversible, consecutive reaction. | umich.edu |

Diesters are well-known to participate in condensation reactions, most notably the Claisen condensation, which forms β-keto esters. wikipedia.orgmasterorganicchemistry.comlibretexts.org The Claisen condensation requires the ester to have at least two α-hydrogens: one to be removed to form the nucleophilic enolate and a second on the β-keto ester product, which is deprotonated in the final, driving step of the reaction. libretexts.orgchemistrysteps.com

In the case of 1,3-diethyl 2-amino-2-methylpropanedioate, the α-carbon is quaternary, bearing an amino group, a methyl group, and two carboxylate groups. It possesses no α-hydrogens . Therefore, it cannot be deprotonated to form an enolate and cannot act as the nucleophilic donor in a Claisen condensation. libretexts.org However, it could potentially act as the electrophilic acceptor in a "crossed" Claisen condensation, reacting with an enolizable ester. organic-chemistry.org

Another important condensation reaction for diesters like diethyl malonate is the Knoevenagel condensation, which involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. researchgate.netamazonaws.com Again, because 1,3-diethyl 2-amino-2-methylpropanedioate lacks the active methylene group (the acidic α-hydrogens), it cannot participate in the Knoevenagel condensation in the traditional role of the active methylene component.

Reactions at the C2 Quaternary Carbon Center

The reactivity of the C2 quaternary carbon in 1,3-diethyl 2-amino-2-methylpropanedioate is a focal point of study due to its structural complexity. This center is prochiral, and reactions occurring at this site can lead to the formation of stereoisomers, making it a valuable target for asymmetric synthesis.

The methyl and amino substituents at the C2 position exert significant and often competing influences on the reactivity of the molecule.

Steric Hindrance: The methyl group, in conjunction with the two diethyl ester groups, creates substantial steric hindrance around the C2 carbon. This steric bulk impedes the approach of nucleophiles, generally slowing down the rate of reactions such as SN2 substitutions. This phenomenon is analogous to the reduced reactivity observed in neopentyl halides, where the bulky tert-butyl group shields the reaction center.

Electronic Effects: The amino group (-NH2) is an electron-donating group through the inductive effect and can also participate in hydrogen bonding. Its presence can influence the electron density at the C2 carbon. Furthermore, the nitrogen atom itself is a nucleophilic center, which can lead to competitive N-alkylation reactions over C-alkylation, a common challenge in the functionalization of amino esters. The basicity of the amino group can also play a role in base-catalyzed reactions, potentially leading to self-condensation or other side reactions.

The interplay of these steric and electronic effects is crucial in determining the outcome of reactions. For instance, in alkylation reactions, the choice of base and electrophile can be critical in directing the reaction towards the desired C-alkylation product over the N-alkylated or dialkylated byproducts.

Table 1: Influence of Substituents on Reactivity at the C2 Center

| Substituent | Effect | Influence on Reactivity |

| Methyl Group | Steric Hindrance | Decreases the rate of nucleophilic attack at the C2 carbon. |

| Electron-Donating (Inductive) | Slightly increases electron density at the C2 carbon. | |

| Amino Group | Nucleophilic Center | Can lead to competitive N-alkylation. |

| Electron-Donating | Influences the overall electronic nature of the molecule. | |

| Basicity | Can participate in or catalyze side reactions. |

As the C2 carbon of 1,3-diethyl 2-amino-2-methylpropanedioate is a prochiral center that becomes chiral upon substitution of one of the ester groups or modification of the amino group, the stereochemical outcome of reactions is of significant interest. The synthesis of α,α-disubstituted amino acids, for which this compound is a precursor, often requires precise control of stereochemistry.

Reactions involving the C2 center can proceed with varying degrees of stereoselectivity, depending on the reaction conditions and the nature of the reagents. For example, in asymmetric synthesis, the use of chiral catalysts or auxiliaries can direct the approach of a reagent to one face of the molecule, leading to the preferential formation of one enantiomer. The bulky substituents around the chiral center can enhance the facial discrimination, leading to higher enantiomeric excesses.

The hydrolysis and subsequent decarboxylation of the diethyl ester groups to yield α-methyl-α-amino acids is a key transformation. The stereochemical integrity of the C2 center during these steps is critical. While the hydrolysis of esters does not directly affect the chiral center, the conditions of decarboxylation, particularly if harsh, could potentially lead to racemization.

Mechanistic Studies of Key Transformations (e.g., nucleophilic substitutions)

Mechanistic studies of reactions involving 1,3-diethyl 2-amino-2-methylpropanedioate are essential for understanding and predicting its chemical behavior. Nucleophilic substitution reactions at the C2 center are of particular interest.

Due to the significant steric hindrance, a direct SN2 mechanism is generally disfavored. Reactions may proceed through alternative pathways, such as an SN1 mechanism if a stable carbocation can be formed, though the formation of a primary carbocation is generally unfavorable. Computational studies on related sterically hindered systems can provide insights into the transition states and energy barriers of such reactions.

In the context of alkylation, the reaction is believed to proceed via the formation of an enolate or a related nucleophilic species. The regioselectivity of the alkylation (C- vs. N-alkylation) is a key mechanistic question. The use of a non-nucleophilic base is often employed to favor the formation of the C-nucleophile.

Table 2: Mechanistic Considerations for Reactions at the C2 Center

| Reaction Type | Plausible Mechanism | Key Factors |

| Nucleophilic Substitution | SN2 (disfavored), SN1 (unlikely) | Steric hindrance, stability of intermediates. |

| Alkylation | Enolate-mediated C-alkylation vs. direct N-alkylation | Choice of base, solvent, and electrophile. |

| Hydrolysis & Decarboxylation | Acid or base-catalyzed ester hydrolysis followed by thermal decarboxylation. | Reaction conditions to avoid racemization. |

Further research, including detailed kinetic studies and computational modeling, is necessary to fully elucidate the reaction mechanisms and to develop synthetic protocols that allow for the selective and stereocontrolled functionalization of this challenging yet valuable molecule.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1,3-Diethyl 2-amino-2-methylpropanedioate. Through ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments, a complete picture of the molecule's connectivity and spatial arrangement can be obtained.

¹H NMR Spectroscopy: The proton NMR spectrum of 1,3-Diethyl 2-amino-2-methylpropanedioate is expected to exhibit distinct signals corresponding to the various proton environments within the molecule. The ethyl ester groups would each present a quartet for the methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom, typically in the range of 4.0-4.3 ppm, and a triplet for the terminal methyl protons (-CH₃) around 1.2-1.4 ppm. The methyl group attached to the quaternary carbon (C2) would appear as a singlet, likely in the range of 1.3-1.6 ppm. The two protons of the primary amine group (-NH₂) would give rise to a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The carbonyl carbons of the two ester groups are expected to resonate in the downfield region, typically between 170-175 ppm. The quaternary carbon atom (C2) bonded to the amino and methyl groups would appear in the range of 55-65 ppm. The methylene carbons of the ethyl groups are anticipated around 60-62 ppm, while the terminal methyl carbons of the ethyl groups would be found further upfield, around 14 ppm. The methyl group attached to the C2 carbon is expected to have a chemical shift in the range of 20-25 ppm. For the related compound, diethyl methylmalonate, the carbonyl carbon appears at approximately 170 ppm, the methine carbon at 49 ppm, the methylene carbons of the ethyl groups at 61 ppm, and the methyl carbons at 14 ppm and 13 ppm respectively nih.govsigmaaldrich.com.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,3-Diethyl 2-amino-2-methylpropanedioate

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ester -CH₃ | 1.2-1.4 (triplet) | ~14 |

| C2-CH₃ | 1.3-1.6 (singlet) | 20-25 |

| Ester -CH₂ - | 4.0-4.3 (quartet) | 60-62 |

| -NH₂ | Variable (broad singlet) | - |

| C 2-NH₂ | - | 55-65 |

| Ester C =O | - | 170-175 |

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis (e.g., LC-MS, EI-MS)

Mass spectrometry is a powerful technique for confirming the molecular weight of 1,3-Diethyl 2-amino-2-methylpropanedioate and for obtaining structural information through the analysis of its fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS): When coupled with liquid chromatography, mass spectrometry with a soft ionization technique like Electrospray Ionization (ESI) would be used to determine the molecular weight of the compound. In positive ion mode, the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight of 189.13 g/mol .

Electron Ionization Mass Spectrometry (EI-MS): Electron ionization is a harder ionization technique that leads to extensive fragmentation, providing a characteristic fingerprint for the molecule. The fragmentation of malonate esters is well-documented mdpi.com. For 1,3-Diethyl 2-amino-2-methylpropanedioate, key fragmentation pathways would likely involve the loss of an ethoxy group (-OCH₂CH₃) to give a fragment at m/z 144, or the loss of a carbethoxy group (-COOCH₂CH₃) resulting in a fragment at m/z 116. The loss of the entire diethyl malonate moiety is also a common fragmentation pathway for substituted malonates mdpi.com. The presence of the amino group could also lead to characteristic fragmentation patterns. For the analogous compound diethyl methylmalonate, prominent peaks are observed at m/z values corresponding to the molecular ion and fragments resulting from the loss of ethyl and ethoxy groups nih.gov.

Table 2: Predicted Key Mass Fragments for 1,3-Diethyl 2-amino-2-methylpropanedioate in EI-MS

| m/z | Predicted Fragment |

|---|---|

| 189 | [M]⁺ (Molecular Ion) |

| 144 | [M - OCH₂CH₃]⁺ |

| 116 | [M - COOCH₂CH₃]⁺ |

| 74 | [H₂N=C(CH₃)C=O]⁺ |

| 44 | [H₂N=C=O]⁺ |

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC, UPLC)

Chromatographic methods are essential for assessing the purity of 1,3-Diethyl 2-amino-2-methylpropanedioate and for separating it from starting materials, byproducts, and any enantiomers.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): Reversed-phase HPLC or UPLC, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acid modifier like formic acid or trifluoroacetic acid, would be the primary method for determining the purity of the compound. The retention time would be characteristic of the compound under specific chromatographic conditions, and the peak area would be proportional to its concentration.

Gas Chromatography (GC): Gas chromatography can also be employed for purity analysis, particularly for assessing volatile impurities. The compound would likely be derivatized to increase its volatility and thermal stability before analysis.

Since 1,3-Diethyl 2-amino-2-methylpropanedioate is a chiral molecule (due to the stereocenter at C2), determining its enantiomeric purity is critical. Chiral chromatography is the most effective technique for this purpose. This can be achieved using either a chiral stationary phase (CSP) in HPLC or a chiral capillary column in GC. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective in separating the enantiomers of amino acid esters nih.gov. The separation relies on the differential interaction of the two enantiomers with the chiral selector of the stationary phase, leading to different retention times. The enantiomeric excess (% ee) can be calculated from the relative peak areas of the two enantiomers.

The Kovats retention index (RI) is a standardized measure of a compound's retention in gas chromatography, which is less dependent on the specific instrumental conditions than the retention time alone. For derivatives of 1,3-Diethyl 2-amino-2-methylpropanedioate, such as N-acylated or silylated derivatives, the retention index can be a valuable tool for identification and characterization. The RI is determined by running a series of n-alkanes along with the sample and calculating the index based on the retention times of the analyte and the bracketing alkanes. For the related compound diethyl methylmalonate, the Kovats retention index on a standard non-polar column is reported to be 1073 nih.gov.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination of Analogs and Derivatives

While obtaining a suitable single crystal of 1,3-Diethyl 2-amino-2-methylpropanedioate itself might be challenging, single-crystal X-ray diffraction of a stable, crystalline derivative could provide the ultimate proof of its three-dimensional structure. This technique can determine the precise bond lengths, bond angles, and the absolute configuration of a chiral center in the solid state. The formation of a salt with a chiral acid or the synthesis of a crystalline N-acyl derivative could facilitate the growth of high-quality crystals suitable for X-ray analysis. The crystallographic data would provide invaluable information about the molecular conformation and intermolecular interactions, such as hydrogen bonding involving the amino and ester groups, in the crystal lattice. This technique is a powerful tool for the definitive structural characterization of new compounds and their derivatives nih.gov.

Computational and Theoretical Studies on 1,3 Diethyl 2 Amino 2 Methylpropanedioate

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or an approximation of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. nih.govnih.gov It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. researchgate.net

For 1,3-Diethyl 2-amino-2-methylpropanedioate, DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms, known as the optimized geometry. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. The B3LYP functional combined with a basis set like 6-311++G(d,p) is a common choice for such calculations, providing reliable geometric parameters. semanticscholar.org

The energy calculated for the optimized geometry represents the molecule's stability. By comparing the energies of different possible conformations (rotamers), the most stable isomer can be identified. For instance, the orientation of the ethyl ester groups and the amino group can be varied to find the global minimum on the potential energy surface.

Table 1: Illustrative DFT Calculated Geometric Parameters for 1,3-Diethyl 2-amino-2-methylpropanedioate

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | C-C (malonate) | 1.54 Å |

| C-N | 1.47 Å | |

| C=O | 1.22 Å | |

| C-O (ester) | 1.35 Å | |

| Bond Angle | O=C-O (ester) | 124° |

| C-N-H | 109.5° | |

| Dihedral Angle | C-C-C-N | 60° (gauche) |

Note: These values are illustrative and would be determined precisely through DFT calculations.

Molecular Orbital Analysis and Charge Distribution

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. youtube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.gov A smaller gap suggests higher reactivity. For 1,3-Diethyl 2-amino-2-methylpropanedioate, the HOMO would likely be localized on the nitrogen atom of the amino group due to the presence of the lone pair of electrons. The LUMO would likely be centered on the carbonyl groups of the diethyl ester functions.

Analysis of the charge distribution, often through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. nih.gov This information is crucial for understanding intermolecular interactions and the molecule's polarity. In 1,3-Diethyl 2-amino-2-methylpropanedioate, the oxygen and nitrogen atoms are expected to carry partial negative charges, while the carbonyl carbons and the protons of the amino group would have partial positive charges.

Reaction Pathway Modeling and Transition State Analysis

Computational methods can be used to model the mechanism of chemical reactions involving 1,3-Diethyl 2-amino-2-methylpropanedioate. researchgate.netresearchgate.net By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products.

This involves locating the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. Techniques such as synchronous transit-guided quasi-Newton (STQN) methods are used to find these transition state structures.

For example, the reaction of 1,3-Diethyl 2-amino-2-methylpropanedioate with an electrophile could be modeled. The calculations would show how the amino group acts as a nucleophile, attacking the electrophile, and would determine the energy barrier for this process.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the movements of each atom, providing insights into conformational changes and intermolecular interactions. nih.gov

An MD simulation of 1,3-Diethyl 2-amino-2-methylpropanedioate in a solvent, such as water, would reveal its conformational landscape. The molecule would be seen to fluctuate between different low-energy conformations. The simulation could also show how the molecule interacts with solvent molecules through hydrogen bonding and other non-covalent interactions. This is particularly relevant for understanding its solubility and behavior in biological systems.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry can accurately predict various spectroscopic properties of molecules. ualberta.caresearchgate.net This is valuable for interpreting experimental spectra and for confirming the structure of a synthesized compound.

NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov These calculated shifts can be compared with experimental data to aid in the assignment of peaks in the NMR spectrum. nih.gov

Table 2: Illustrative Predicted vs. Experimental NMR Chemical Shifts for a Related Compound

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹H (N-H) | 2.5 | 2.4 |

| ¹H (CH₂) | 4.2 | 4.1 |

| ¹³C (C=O) | 170 | 169 |

| ¹³C (C-N) | 60 | 59 |

Note: This table illustrates the typical agreement between predicted and experimental values for a similar molecule.

Vibrational frequencies, corresponding to the peaks in an infrared (IR) or Raman spectrum, can also be calculated. researchgate.net These calculations help in assigning the various vibrational modes of the molecule, such as the stretching and bending of different bonds. nih.gov

Applications and Synthetic Utility of 1,3 Diethyl 2 Amino 2 Methylpropanedioate in Advanced Organic Synthesis

As a Key Intermediate in the Synthesis of Amino Acid Derivatives and Peptidomimetics

1,3-Diethyl 2-amino-2-methylpropanedioate and related α,α-disubstituted amino esters are fundamental precursors for creating non-proteinogenic amino acids and peptidomimetics. researchgate.net The presence of two substituents at the α-position provides improved properties compared to other amino acids, making them effective modifiers of peptide conformations. nih.gov The synthesis of these highly valuable scaffolds is a long-standing goal in organic chemistry. nih.gov

Various methods have been developed to synthesize these structures, often starting from malonate derivatives. The amidomalonate synthesis, a variation of the malonic ester synthesis, is a classic approach where a base is used to deprotonate the alpha-carbon, followed by alkylation. libretexts.org Subsequent hydrolysis and decarboxylation yield the desired α-amino acid. libretexts.org Other strategies include the Strecker synthesis, which assembles an amino acid from an aldehyde, ammonia (B1221849), and cyanide, and the Bucherer-Bergs reaction, which uses ketones to produce hydantoin (B18101) precursors. researchgate.netlibretexts.org These methods provide access to a wide array of α,α-disubstituted α-amino acids that are crucial for developing pharmaceutically relevant peptides and chiral molecular catalysts. researchgate.net

| Synthetic Strategy | Description | Starting Materials (Examples) | Key Features |

|---|---|---|---|

| Amidomalonate Synthesis | A variation of the malonic ester synthesis involving alkylation of an amidomalonate ester followed by hydrolysis and decarboxylation. libretexts.org | Diethyl acetamidomalonate, Alkyl Halide | Versatile for introducing various side chains. libretexts.org |

| Strecker Synthesis | Involves the reaction of an aldehyde or ketone with ammonia and cyanide to form an α-aminonitrile, which is then hydrolyzed. nih.govlibretexts.org | Ketones, Cyanide, Ammonia | An efficient method, though it can involve toxic reagents like cyanides. nih.gov |

| Bucherer-Bergs Reaction | Synthesizes hydantoins from ketones, cyanide, and ammonium (B1175870) carbonate, which can then be converted to amino acids. researchgate.net | Ketones, Cyanide, Ammonium Carbonate | Provides hydantoin intermediates for further modification. researchgate.net |

| Electrophilic Amination | Utilizes the nucleophilic character of the α-carbon in an enamine intermediate to react with an electrophilic aminating agent. nih.gov | Enamines, Electrophilic Nitrogen Reagents | Relies on the inherent nucleophilicity of the α-carbon. nih.gov |

Building Block for Heterocyclic Compounds and Complex Organic Molecules

The structural framework of 1,3-diethyl 2-amino-2-methylpropanedioate makes it a versatile building block for the synthesis of various heterocyclic compounds. sigmaaldrich.comapolloscientific.co.uk Malonate derivatives are widely used as precursors for constructing rings containing nitrogen, oxygen, and sulfur. For instance, the reaction of 2-(acylamino)malonic acid esters with chloroethynylphosphonates can yield 2-substituted (5E/Z)-5-(dialkoxyphosphoryl)methylidene-2-oxazoline-4,4-dicarboxylates. researchgate.net Subsequent hydrolysis and decarboxylation of these intermediates lead to the formation of 1,3-oxazole-4-carboxylates. researchgate.net

Furthermore, related compounds like diethyl 2-((arylamino)methylene)malonates serve as key intermediates for producing biologically active heterocycles such as quinolones, pyrimidinones, and 4-oxoquinoline-3-carboxamide derivatives. mdpi.com The reaction of malonate derivatives with reagents like dimethylformamide dimethyl acetal (B89532) (DMF-DMA) generates enamine intermediates, which are pivotal in the synthesis and modification of numerous heterocyclic systems. researchgate.netmdpi.com This reactivity allows for the construction of complex molecular architectures from relatively simple starting materials. nih.gov

| Precursor Type | Reactant(s) | Resulting Heterocycle Class | Reference |

|---|---|---|---|

| 2-(Acylamino)malonic acid esters | Chloroethynylphosphonates | Oxazolines, 1,3-Oxazoles | researchgate.net |

| Diethyl 2-((arylamino)methylene)malonates | Various cyclization conditions | Quinolones, Pyrimidinones | mdpi.com |

| Diethyl malonate derivatives | Dimethylformamide dimethyl acetal (DMF-DMA) | Enamines (for Pyridines, Pyrimidines) | researchgate.netmdpi.com |

| α-Aryl isocyanoacetates | o-Quinone diimide | 4H-benzo[e] nih.govresearchgate.netoxazines | nih.gov |

Role in the Synthesis of Biologically Active Compound Precursors (e.g., pharmaceutical intermediates, agrochemicals, natural products)

Compounds like 1,3-diethyl 2-amino-2-methylpropanedioate are instrumental as intermediates in the synthesis of precursors for a wide range of biologically active molecules. nih.gov The α,α-disubstituted amino acid scaffold is found in natural products and synthetic compounds exhibiting properties such as enzyme inhibition and antitumor or antibiotic activities. nih.gov

In the pharmaceutical sector, these intermediates are used to enhance the efficiency of drug formulation processes. chemimpex.com For example, derivatives of 1,3-oxazole synthesized from malonate precursors are being explored for their antiviral activity against human cytomegalovirus (HCMV). researchgate.net In agrochemistry, these compounds contribute to the development of effective pesticides and herbicides. chemimpex.com Research has shown that diethyl 2-((arylamino)methylene)malonates exhibit antifungal activity against devastating plant pathogens like Fusarium oxysporum. mdpi.com They also serve as starting blocks for the diversity-oriented synthesis of natural product analogs, including flavones and coumarins, which are known for their broad pharmacological properties. mdpi.com

| Application Area | Example Precursor/Intermediate | Target Bioactive Compound Class | Potential Biological Activity |

|---|---|---|---|

| Pharmaceuticals | 2-(Acylamino)malonic acid esters | 1,3-Oxazole derivatives | Antiviral (anti-HCMV) researchgate.net |

| Agrochemicals | Diethyl 2-((arylamino)methylene)malonates | DAMM derivatives | Antifungal (against Fusarium oxysporum) mdpi.com |

| Natural Product Analogs | Amino dimethoxyacetophenones | Flavones, Coumarins, Quinolones | Antioxidant, Antibacterial, MAO Inhibition mdpi.com |

| Pharmaceuticals | α,α-Disubstituted amino acids | Modified peptides | Enzyme inhibition, Antitumor, Antibiotic nih.gov |

Precursor for Chiral Amine and Carboxylic Acid Scaffolds

The synthesis of enantiomerically pure α,α-disubstituted amino acids is a subject of intense research, as these compounds are valuable precursors for other chiral molecules, including chiral amines and carboxylic acids. researchgate.netrsc.org Chiral amine functionalities are key structural motifs in approximately 40-45% of small-molecule pharmaceuticals, as well as in many fine chemicals and agrochemicals. mdpi.com

Asymmetric synthesis methodologies are employed to produce these chiral building blocks. researchgate.net Approaches include the use of chiral auxiliaries, such as (S)-2-(N-benzylprolyl)aminobenzophenone (BPB), in metal-templated syntheses to yield enantiomerically pure amino acids. researchgate.net Another strategy is the direct catalytic asymmetric addition of nucleophiles to α-iminoesters. rsc.org The resulting enantiopure amino acid derivatives, containing both amine and ester functionalities, can be further modified, serving as versatile scaffolds for constructing more complex chiral molecules with significant potential in asymmetric catalysis and peptide synthesis. scispace.com

Applications in Materials Chemistry and Polymer Science as a Synthetic Building Block

Beyond its utility in life sciences, the structural class of 1,3-diethyl 2-amino-2-methylpropanedioate also finds applications in materials science and polymer chemistry. chemimpex.com Versatile diesters like 1,3-diethyl 2,2-diethylpropanedioate (B8762761) are effective intermediates in the preparation of specialty polymers and resins, contributing to the advancement of materials with durable and high-performance properties. chemimpex.com

Related compounds such as diethyl [amino(methylamino)methylidene]propanedioate are utilized in the creation of novel materials, including polymers and coatings that require specific functional groups. smolecule.com The inherent functionalities within these malonate-derived building blocks can be exploited for polymer synthesis. For example, related complex structures containing diol functionalities can serve as precursors in the production of polyesters and polyurethanes. ontosight.ai This highlights the role of these compounds as versatile synthetic building blocks that bridge the gap between organic synthesis and materials science. chemimpex.com

Future Research Directions and Emerging Opportunities

Development of Novel Catalytic and Stereoselective Syntheses

The synthesis of α,α-disubstituted α-amino acids like 1,3-diethyl 2-amino-2-methylpropanedioate is a formidable challenge in organic chemistry due to the difficulty in constructing the sterically congested quaternary carbon center, especially in an enantioselective manner. researchgate.net Future research will undoubtedly focus on moving beyond classical stoichiometric methods to novel catalytic and stereoselective approaches.

Promising avenues include the adaptation of phase-transfer catalysis, which has proven effective for the asymmetric α-alkylation of malonate esters. This methodology could be tailored to introduce the methyl group to a diethyl aminomalonate precursor using a chiral catalyst to induce enantioselectivity. Another fertile ground for research is the use of biocatalysis. Enzymatic resolutions, for instance, could be employed to selectively hydrolyze one enantiomer of a racemic mixture, providing access to optically pure forms of the amino ester or its derivatives. symeres.com The development of metal-catalyzed methodologies, potentially using synergistic catalysis to activate both the nucleophile and electrophile, also represents a cutting-edge direction for achieving high efficiency and stereocontrol. researchgate.net

Table 1: Potential Catalytic Systems for Stereoselective Synthesis

| Catalytic Strategy | Catalyst Type | Potential Chiral Moiety | Anticipated Advantage |

|---|---|---|---|

| Asymmetric Phase-Transfer Catalysis (PTC) | Quaternary Ammonium (B1175870) or Phosphonium Salts | Cinchona alkaloid derivatives | Operational simplicity and mild reaction conditions. |

| Enzymatic Resolution | Lipases or Esterases | Enzyme's inherent chirality | High enantioselectivity under green conditions. |

| Transition Metal Catalysis | Palladium, Copper, or Iridium Complexes | Chiral phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands | High turnover numbers and functional group tolerance. rsc.org |

Exploration of New Reaction Pathways and Mechanistic Insights

The reactivity of 1,3-diethyl 2-amino-2-methylpropanedioate is governed by its three primary functional groups: the primary amine and two diethyl ester moieties. Future research is expected to delve into new reaction pathways that leverage these sites to build molecular complexity. For instance, the compound serves as an ideal substrate for cyclocondensation reactions with various dinucleophiles to generate novel six-membered heterocyclic systems, a reaction pathway well-established for other malonic esters. nih.gov

Furthermore, the molecule can undergo N-derivatization to produce a wide array of amides, sulfonamides, or ureas, which can then be evaluated for biological activity. Another significant pathway involves selective hydrolysis and decarboxylation to yield α-methylalanine, a non-proteinogenic amino acid. Investigating catalytic decarboxylative functionalization would be a modern approach to create other useful derivatives directly. A deeper mechanistic understanding of these transformations, achieved through computational modeling and kinetic studies, will be crucial for optimizing reaction conditions and expanding the synthetic utility of this versatile building block.

Table 2: Potential Reaction Pathways and Products

| Reaction Type | Key Reagent | Potential Product Class | Rationale |

|---|---|---|---|

| N-Acylation | Acid Chlorides / Anhydrides | N-Acyl Amino Esters | Standard derivatization of the primary amine. |

| Cyclocondensation | Urea, Amidines, 1,3-Dinucleophiles | Substituted Pyrimidines or other Heterocycles | Established reactivity of the malonate core. nih.gov |

| Hydrolysis & Decarboxylation | Aqueous Acid or Base | α-Methylalanine | Formation of a non-proteinogenic amino acid. |

| Reduction | Lithium Aluminum Hydride (LiAlH4) | 2-Amino-2-methylpropane-1,3-diol | Conversion of esters to corresponding diol. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting towards continuous flow and automated platforms, which offer enhanced safety, scalability, and reproducibility over traditional batch methods. americanpeptidesociety.orgsigmaaldrich.com The synthesis of malonate derivatives, for example, can be improved using flow processes. researchgate.net An important future direction for 1,3-diethyl 2-amino-2-methylpropanedioate will be the development of a robust flow-based synthesis. This would involve designing a reactor setup where starting materials are continuously mixed and reacted under optimized conditions (temperature, pressure, and residence time) to produce the target molecule with high purity and yield, minimizing manual handling of intermediates.

Beyond its synthesis, the compound could be integrated into automated platforms for the creation of peptide libraries. Automated peptide synthesizers, which are now capable of incorporating non-canonical amino acids, could be programmed to use derivatives of this compound. amidetech.com This would enable the high-throughput synthesis of novel peptides with sterically demanding α,α-disubstituted residues, accelerating drug discovery and materials science research.

Table 3: Comparison of Batch vs. Flow Synthesis for Malonate Derivatives

| Parameter | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Scalability | Difficult; requires larger vessels and poses heat transfer issues. | Straightforward; achieved by extending run time. |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer due to small reaction volumes at any given time. |

| Process Control | Limited control over mixing and temperature gradients. | Precise control over temperature, pressure, and residence time. |

| Reproducibility | Can vary between batches. | High consistency and reproducibility. |

Advanced Applications in Chemical Biology and Supramolecular Chemistry

The unique structural properties of α,α-disubstituted amino acids make them highly valuable in advanced applications. The presence of the α-methyl group in 1,3-diethyl 2-amino-2-methylpropanedioate (or its corresponding amino acid) restricts the conformational freedom of the peptide backbone when incorporated into a peptide chain. jst.go.jp

In chemical biology , this conformational constraint is a powerful tool. Future research could explore the use of this compound to design peptides and peptidomimetics with enhanced proteolytic stability and well-defined secondary structures (e.g., helices or turns). Such modified peptides are excellent candidates for developing new therapeutic agents or biological probes. researchgate.net The steric hindrance can also be used to modulate protein-protein interactions.

In supramolecular chemistry , amino acids are increasingly used as building blocks for self-assembling nanomaterials, such as nanotubes, hydrogels, and vesicles. acs.orgacs.org The distinct stereochemistry and steric bulk of 1,3-diethyl 2-amino-2-methylpropanedioate could be exploited to direct novel self-assembly pathways, leading to supramolecular architectures with unique morphologies and properties. nih.gov For example, incorporating it into macrocycles like pillararenes could generate new host-guest systems with specific recognition capabilities. researchgate.net

Table 4: Potential Advanced Applications

| Field | Specific Application | Rationale for Use |

|---|---|---|

| Chemical Biology | Design of stabilized peptide helices | The α-methyl group restricts backbone rotation, favoring specific secondary structures. jst.go.jp |

| Chemical Biology | Precursor for enzyme inhibitors | Quaternary center provides steric bulk to block enzyme active sites. |

| Supramolecular Chemistry | Building block for chiral nanostructures | Can induce chirality and control packing in self-assembling systems. acs.org |

| Supramolecular Chemistry | Component of novel host-guest macrocycles | Provides a unique, sterically-defined binding pocket for molecular recognition. researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.